

# Application Note: Quantitative Analysis of Isoniazid and its Metabolites using Mass Spectrometry

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Compound of Interest		
Compound Name:	Isoniazid	
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#### Introduction

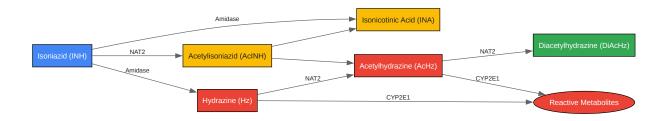
Isoniazid (INH) is a cornerstone of first-line antituberculosis therapy. However, its metabolism exhibits significant inter-individual variability, primarily due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme.[1][2] This variability can lead to underexposure, potentially causing treatment failure and drug resistance, or overexposure, increasing the risk of hepatotoxicity. The primary metabolic pathways of isoniazid include acetylation to acetylisoniazid (AcINH), and hydrolysis to isonicotinic acid (INA) and hydrazine (Hz).[1][3] Further metabolism of these intermediates can produce acetylhydrazine (AcHz) and diacetylhydrazine (DiAcHz).[1] Monitoring the plasma concentrations of INH and its key metabolites is crucial for therapeutic drug monitoring (TDM), understanding pharmacokinetic profiles, and investigating mechanisms of drug-induced liver injury.[4][5][6] This application note provides a detailed protocol for the simultaneous quantification of isoniazid and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7]

### **Isoniazid Metabolic Pathway**

The metabolic fate of **isoniazid** is complex, involving several enzymatic steps that produce a range of metabolites. Understanding this pathway is essential for interpreting pharmacokinetic



data and assessing the risk of adverse effects.



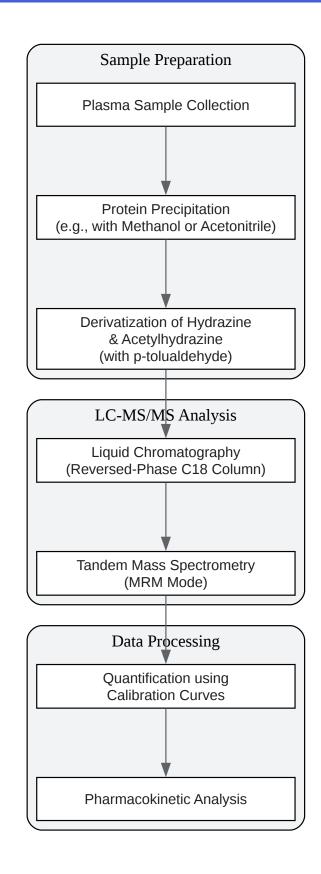
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Caption: Metabolic pathway of isoniazid.

# Experimental Workflow for Isoniazid Metabolite Analysis

The following diagram outlines the general workflow for the quantitative analysis of **isoniazid** and its metabolites from plasma samples using LC-MS/MS.





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Caption: Experimental workflow for LC-MS/MS analysis.



# Detailed Experimental Protocols Materials and Reagents

- Isoniazid, Acetylisoniazid, Isonicotinic acid, Hydrazine sulfate, Acetylhydrazine (analytical standards)
- Isoniazid-d4 and Acetylisoniazid-d4 (internal standards)
- Methanol, Acetonitrile (LC-MS grade)
- Formic acid, Ammonium acetate
- p-tolualdehyde
- Ultrapure water
- Human plasma (drug-free)

#### **Sample Preparation**

A protein precipitation method is commonly employed for sample preparation due to its simplicity and efficiency.[5] For the analysis of hydrazine and acetylhydrazine, a derivatization step is necessary to improve their chromatographic retention and detection sensitivity.[4][5][8]

- Preparation of Stock and Working Solutions: Prepare individual stock solutions of isoniazid, its metabolites, and internal standards in methanol. Serially dilute these stock solutions with a methanol/water mixture to prepare working solutions for calibration curves and quality control (QC) samples.[9]
- Protein Precipitation: To 100 μL of plasma sample, calibration standard, or QC sample, add
   300 μL of ice-cold methanol containing the internal standards.
- Vortex and Centrifuge: Vortex mix the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.



- Derivatization (for Hydrazine and Acetylhydrazine): To the supernatant, add a solution of ptolualdehyde in methanol. Incubate the mixture to allow for the derivatization reaction to complete.[5][8]
- Final Preparation: The samples are then ready for injection into the LC-MS/MS system.

Alternatively, solid-phase extraction (SPE) can be used for sample cleanup, which may provide cleaner extracts.[10][11][12]

# **Liquid Chromatography**

Chromatographic separation is typically achieved on a reversed-phase C18 column with gradient elution.[4][5][6]

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 analytical column (e.g., Atlantis T3, Gemini C18).[7][11]
- Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium acetate.[7][10]
- Mobile Phase B: Acetonitrile or Methanol.[7][10]
- Flow Rate: 0.250 0.400 mL/min.[12][13]
- Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
- Injection Volume: 5 10 μL.
- Column Temperature: 40°C.

#### **Mass Spectrometry**

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).[5][10][11]



- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. The protonated molecule [M+H]+ is typically selected as the precursor ion.[5]

# **Quantitative Data**

The following table summarizes the optimized MRM parameters and linear ranges for the quantification of **isoniazid** and its metabolites, compiled from published literature.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Linear Range (ng/mL)	Reference
Isoniazid (INH)	138.0	121.0	21 - 30	100 - 10,000	[5][7][8]
Acetylisoniazi d (AcINH)	180.0	121.0	30	100 - 10,000	[5][7][8]
Isonicotinic Acid (INA)	124.0	80.0	25	80 - 10,000	[5][8]
Hydrazine (Hz)	237.2	120.0	25	1 - 30	[5][8]
Acetylhydrazi ne (AcHz)	177.0	118.0	19	40 - 1200	[5][8]

<sup>\*</sup>Note: m/z values for Hydrazine and Acetylhydrazine correspond to their derivatized forms with p-tolualdehyde.[5][8]

The following table presents exemplary plasma concentrations of **isoniazid** and its metabolites observed in tuberculosis patients at 2 hours post-dose, categorized by their NAT2 phenotype.



This data illustrates the significant impact of genetic polymorphism on drug metabolism.

Analyte	Slow Acetylator (ng/mL)	Intermediate Acetylator (ng/mL)	Rapid Acetylator (ng/mL)
Isoniazid (INH)	4,500 ± 1,500	2,500 ± 1,000	1,000 ± 500
Acetylisoniazid (AcINH)	1,000 ± 500	2,000 ± 800	3,500 ± 1,200
Acetylisoniazid/Isonia zid Ratio	< 0.5	0.5 - 1.5	> 1.5
Isonicotinic Acid (INA)	300 ± 100	400 ± 150	500 ± 200
Hydrazine (Hz)	10 ± 5	15 ± 7	20 ± 10
Acetylhydrazine (AcHz)	100 ± 50	200 ± 80	300 ± 120

Note: The values presented are approximate and for illustrative purposes, based on trends reported in the literature. Actual concentrations can vary widely depending on the individual, dosage, and time of sampling.

#### Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific tool for the simultaneous quantification of **isoniazid** and its major metabolites in human plasma.[6] This methodology is invaluable for therapeutic drug monitoring, pharmacokinetic studies, and research into the mechanisms of **isoniazid**-induced hepatotoxicity.[4][5] The ability to accurately measure these compounds allows for a more personalized approach to tuberculosis treatment, potentially improving efficacy and minimizing adverse drug reactions.[2]

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